N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H13FN2O4 and its molecular weight is 304.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.08593506 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiochemistry Applications
One study describes the fully automated synthesis and purification of a related compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF), which showcases the potential of N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide derivatives in the development of radiotracers for PET imaging. The method involved nucleophilic fluorination, demonstrating the compound's utility in radiochemical synthesis with high purity and yield, indicating its potential for imaging applications in neuroscience and oncology (Hayashi et al., 2012).
Corrosion Inhibition
Another research focus is on the corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel in acidic conditions. The study found that substituents like nitro (NO2) and methoxy (OCH3) on the benzamide derivatives influence their efficiency as corrosion inhibitors. This implies that this compound could be explored for its corrosion inhibition capabilities, especially in how its functional groups affect its performance (Mishra et al., 2018).
Photolabile Protecting Groups for Nucleosides
Research into photolabile protecting groups for nucleosides has demonstrated the utility of nitrobenzyl-based compounds in the protection and controlled release of nucleosides upon light activation. These findings suggest that this compound could serve as a basis for designing new photolabile protecting groups that offer precise control over the release of bioactive molecules in various biological and pharmaceutical applications (Hasan et al., 1997).
Ligands for PET Imaging
The compound has been examined for its potential as a ligand in PET imaging studies, especially in the context of σ receptors. Derivatives with fluorobenzamide structures have shown high affinities to σ receptors, suggesting the potential of this compound derivatives in developing novel PET ligands for imaging σ receptor distributions, which could have implications for understanding various neurological disorders (Shiue et al., 1997).
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWXWPEMJCHPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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